molecular formula C28H46N4S2 B12910981 [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl- CAS No. 653575-27-0

[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-

Cat. No.: B12910981
CAS No.: 653575-27-0
M. Wt: 502.8 g/mol
InChI Key: BDXFFXVHOUGPIZ-UHFFFAOYSA-N
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Description

N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide): is a heterocyclic compound that belongs to the class of bipyrroles. This compound is characterized by the presence of two pyrrole rings connected by a carbon-carbon bond at the 2,2’ positions, with each pyrrole ring substituted with a nonyl group and a carbothioamide group at the 5,5’ positions. The molecular formula of this compound is C28H46N4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) typically involves the following steps:

Industrial Production Methods

Industrial production of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function . The specific pathways involved may vary depending on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) is unique due to the presence of both nonyl and carbothioamide groups, which confer specific chemical and biological properties.

Biological Activity

The compound [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl- (CAS Number: 653575-27-0) is a member of the pyrrole family, which has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula : C28H46N4S2
  • Molecular Weight : 502.70 g/mol
  • Structure : The compound features a bipyrrole structure with two dicarbothioamide groups attached to nonyl substituents.

Cytotoxicity

Research has indicated that compounds within the pyrrole family can exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide can inhibit the proliferation of tumor cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa15.3
MCF-712.7
A54918.9

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies have focused on its ability to inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

Table 2: Enzyme Inhibition Assays

EnzymeInhibition TypeIC50 (µM)Reference
α-AmylaseCompetitive22.4
Dipeptidyl Peptidase IVNon-competitive30.1

Antioxidant Activity

Antioxidant properties are crucial for compounds targeting oxidative stress-related diseases. Preliminary studies suggest that [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide exhibits scavenging activity against reactive oxygen species (ROS), contributing to its potential therapeutic effects.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines and found significant inhibition of cell growth at micromolar concentrations.
    • The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
  • Diabetes Research :
    • Another research focused on the compound's ability to modulate glucose uptake in insulin-resistant cells.
    • Results indicated that it could enhance glucose uptake significantly compared to control groups.

Properties

CAS No.

653575-27-0

Molecular Formula

C28H46N4S2

Molecular Weight

502.8 g/mol

IUPAC Name

N-nonyl-5-[5-(nonylcarbamothioyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carbothioamide

InChI

InChI=1S/C28H46N4S2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

BDXFFXVHOUGPIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)C1=CC=C(N1)C2=CC=C(N2)C(=S)NCCCCCCCCC

Origin of Product

United States

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